An In-Depth Technical Guide to 2,4-Diphenyl-1H-pyrrole (CAS 3274-56-4): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,4-Diphenyl-1H-pyrrole (CAS 3274-56-4): Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2,4-Diphenyl-1H-pyrrole. It delves into the core physicochemical properties, robust synthetic methodologies, characteristic reactivity, and emerging applications of this versatile heterocyclic compound. The content is structured to provide not only procedural details but also the underlying scientific rationale to empower effective experimental design and execution.
Part 1: Core Molecular Profile and Spectroscopic Signature
2,4-Diphenyl-1H-pyrrole is an aromatic heterocyclic organic compound featuring a five-membered pyrrole ring substituted with two phenyl groups at positions 2 and 4.[1] This substitution pattern imparts significant stability and unique electronic properties, making it a valuable building block in materials science and medicinal chemistry.[1][2]
Physicochemical Properties
The key physical and chemical properties of 2,4-Diphenyl-1H-pyrrole are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 3274-56-4 | |
| Molecular Formula | C₁₆H₁₃N | [1][3] |
| Molecular Weight | 219.29 g/mol | [3] |
| Physical Form | Solid (typically light green or yellow crystals) | [1][4] |
| Melting Point | 174–176 °C | [4] |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Room temperature, under an inert atmosphere (e.g., Argon, Nitrogen) | |
| InChI Key | FSBPQTRUHOMNPG-UHFFFAOYSA-N |
Spectroscopic Characterization: A Validating System
Confirming the identity and purity of 2,4-Diphenyl-1H-pyrrole is paramount. The following section outlines the expected spectroscopic data and provides a self-validating protocol for characterization.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the pyrrole ring protons and the two phenyl groups. The N-H proton will likely appear as a broad singlet. The pyrrole protons at the C3 and C5 positions will appear as multiplets or triplets, and the ten phenyl protons will resonate in the aromatic region (approx. 7.2-7.6 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for the four unique carbons of the pyrrole ring and the carbons of the two distinct phenyl rings (ipso, ortho, meta, para carbons for each).
-
FT-IR (KBr Pellet, cm⁻¹): Key absorption bands are expected for the N-H stretch (a broad peak around 3400-3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), C=C stretching of the aromatic rings (approx. 1600-1450 cm⁻¹), and C-N stretching.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 219.29, confirming the molecular weight.
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation (NMR):
-
Accurately weigh 5-10 mg of 2,4-Diphenyl-1H-pyrrole.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Causality: CDCl₃ is chosen for its excellent solubilizing power for nonpolar aromatic compounds and its well-defined residual solvent peak for referencing.
-
-
NMR Data Acquisition:
-
Use a ≥400 MHz NMR spectrometer.
-
¹H NMR: Acquire data using a standard single-pulse sequence with 16-64 scans. A relaxation delay of 1-2 seconds is sufficient.
-
¹³C NMR: Utilize a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, acquire ≥1024 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon signals.
-
-
Data Processing (NMR):
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
-
FT-IR Analysis (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar. Causality: This ensures the sample is finely dispersed, minimizing light scattering and producing a high-quality spectrum.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire a background spectrum of the empty sample compartment, then the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to enhance the signal-to-noise ratio.
-
Part 2: Synthesis and Chemical Reactivity
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. The Paal-Knorr synthesis is a highly reliable and versatile method for preparing 2,4-disubstituted pyrroles.[5][6][7][8]
Primary Synthetic Route: The Paal-Knorr Pyrrole Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under weakly acidic conditions which accelerate the reaction.[6][8] For 2,4-Diphenyl-1H-pyrrole, the logical precursor is 1,3-diphenyl-1,4-butanedione.
Reaction Mechanism: The accepted mechanism proceeds through the initial formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7][8][9]
Caption: Paal-Knorr synthesis mechanism for 2,4-Diphenyl-1H-pyrrole.
Experimental Protocol: Paal-Knorr Synthesis
-
Reaction Setup: To a solution of 1,3-diphenyl-1,4-butanedione (1 equivalent) in glacial acetic acid or ethanol, add ammonium acetate (2-3 equivalents). Causality: Acetic acid serves as both a solvent and a weak acid catalyst, promoting the condensation while minimizing the formation of furan byproducts which can occur at lower pH.[6]
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into a beaker of ice water to precipitate the crude product.
-
Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 2,4-Diphenyl-1H-pyrrole.[4] Causality: Recrystallization is a critical step that removes unreacted starting materials and soluble impurities, ensuring high purity of the final product.
-
Chemical Reactivity Profile
The reactivity of 2,4-Diphenyl-1H-pyrrole is governed by the electron-rich nature of the pyrrole ring and the steric and electronic influence of the phenyl substituents.
-
Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophiles. Substitution is expected to occur at the C5 position, which is the most electron-rich and sterically accessible carbon. Common reactions include halogenation, nitration, and acylation.[10][11]
-
N-Functionalization: The N-H proton is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base (e.g., NaH, BuLi) to form the corresponding pyrrolide anion.[10] This nucleophilic anion can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to install substituents on the nitrogen atom.
Caption: Key reactivity pathways of 2,4-Diphenyl-1H-pyrrole.
Part 3: Applications and Strategic Importance
The unique structural and electronic features of 2,4-Diphenyl-1H-pyrrole make it a strategic synthon in several high-value research areas.
-
Organic Electronics: Pyrrole-containing compounds are known for their electron-rich nature, making them suitable for hole-transporting materials in organic electronics.[2] 2,4-Diphenyl-1H-pyrrole can serve as a core building block for larger conjugated systems used in organic semiconductors and organic light-emitting diodes (OLEDs).[1] The phenyl groups can be further functionalized to tune the material's solubility and electronic properties.
-
Medicinal Chemistry: The pyrrole scaffold is a "privileged structure" found in numerous natural products and pharmaceuticals.[11] 2,4-Diphenyl-1H-pyrrole is a key intermediate in the synthesis of more complex molecules, including squaraine dyes for photodynamic therapy and imaging, as well as novel compounds with potential antibacterial or anticancer activity.[11][12]
-
Materials Science: The photophysical properties of its derivatives are of significant interest.[1] By incorporating this moiety into polymers or larger chromophores, materials with specific fluorescence or light-harvesting capabilities can be designed.
Caption: Relationship between the core structure and its key application areas.
Part 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. While comprehensive toxicological data is limited, the available information necessitates careful handling.
Hazard Identification and Toxicology
| Hazard Type | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [13] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Acute Toxicity | No specific LD50 data available. Assumed to be harmful via ingestion. | [14] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle 2,4-Diphenyl-1H-pyrrole in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools (spatulas) for transferring the solid. In case of skin contact, wash immediately with soap and water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. To prevent degradation via oxidation, store under an inert atmosphere (e.g., argon or nitrogen).
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
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2,4-diphenylpyrrole - Organic Syntheses Procedure. [Link]
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2,5-Diphenyl-1H-pyrrole | C16H13N | CID 244877 - PubChem. [Link]
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Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - NIH. [Link]
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Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles - Current World Environment. [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
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4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[9][15]imidazo[1,2-a]pyridine - MDPI. [Link]
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Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions - PubMed Central. [Link]
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